molecular formula C13H11N5O2 B1328232 Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1119452-22-0

Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No. B1328232
CAS RN: 1119452-22-0
M. Wt: 269.26 g/mol
InChI Key: CNGDYWVUIILUMH-UHFFFAOYSA-N
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Description

Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (EPC) is a heterocyclic compound containing nitrogen and oxygen atoms, with a molecular formula of C9H9N3O2. It is a member of the pyridine family of compounds, and is widely used in scientific research due to its ability to act as a ligand, a molecule that binds to a metal atom. EPC has been used in a variety of scientific applications, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Derivative Formation

  • Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is used in the synthesis of new heterocyclic compounds. For example, derivatives of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones were prepared using a similar compound as a starting material in heterocyclization processes (Davoodnia et al., 2008).

Structural Analysis and X-ray Diffraction

  • The compound has been involved in the synthesis of triazolo[4,3-a]pyrimidines, where its structure was confirmed using single crystal X-ray diffraction data. This highlights its role in structural chemistry and crystallography (Lashmanova et al., 2019).

Development of New Heterocyclic Systems

  • It serves as a precursor in developing new heterocyclic systems. For instance, derivatives of pyrido[3′,2′:4,5]furo[3,2-d][1,2,4]triazolo[4,3-a]pyrimidin-7(8)-one, a new heterocyclic system, were synthesized starting from a similar ethyl compound (Sirakanyan et al., 2016).

Potential Pharmaceutical Applications

  • Related compounds are explored for pharmaceutical applications, like the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines for potential antihypertensive effects (Bayomi et al., 1999). Although this does not directly involve this compound, it demonstrates the significance of related compounds in drug development.

Antitumor Activity Research

  • Similar compounds have been studied for their antitumor activities, indicating the potential of this compound in cancer research. For instance, a novel compound with a similar structure showed high potency against human lung and liver cancer cell lines (Gomha et al., 2017).

Catalysis and Green Chemistry

  • Its derivatives are used in green chemistry, as seen in the one-pot, three-component synthesis of Pyrido[2,3-d]Pyrimidinones using environmentally friendly catalysts (Abdelrazek et al., 2019).

Tuberculostatic Activity

  • Structurally similar compounds have been synthesized and evaluated for tuberculostatic activity, suggesting potential applications in treating tuberculosis (Titova et al., 2019).

Anomalous Cyclization Studies

  • Studies involving anomalous cyclization of similar compounds contribute to understanding complex chemical reactions and synthesis pathways (Erkin & Krutikov, 2007).

properties

IUPAC Name

ethyl 3-pyrimidin-5-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-2-20-13(19)9-3-4-11-16-17-12(18(11)7-9)10-5-14-8-15-6-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGDYWVUIILUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NN=C2C3=CN=CN=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163360
Record name Ethyl 3-(5-pyrimidinyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119452-22-0
Record name Ethyl 3-(5-pyrimidinyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(5-pyrimidinyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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